molecular formula C16H12N2O6 B11110554 2-(4-Acetylphenylcarbamoyl)-4-nitrobenzoic acid

2-(4-Acetylphenylcarbamoyl)-4-nitrobenzoic acid

Cat. No.: B11110554
M. Wt: 328.28 g/mol
InChI Key: LYCJCGWRLBOZBZ-UHFFFAOYSA-N
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Description

2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid is an organic compound with a complex structure that includes an acetylanilino group, a carbonyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of 4-nitrobenzoic acid with 4-acetylaniline under acidic conditions to form the desired product. The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetylanilino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-[(4-Aminoanilino)carbonyl]-4-nitrobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acetylanilino group can form hydrogen bonds or hydrophobic interactions with active sites, while the nitro group can participate in redox reactions, altering the activity of the target molecule. These interactions can modulate biochemical pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Acetylanilino)carbonyl]benzoic acid: Similar structure but lacks the nitro group, which may result in different reactivity and biological activity.

    2-[(4-Acetylanilino)carbonyl]cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of a benzene ring, affecting its chemical properties and applications.

    [2-(4-Acetylanilino)-2-oxoethyl]phosphonic acid:

Uniqueness

2-[(4-Acetylanilino)carbonyl]-4-nitrobenzoic acid is unique due to the presence of both the nitro and acetylanilino groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

2-[(4-acetylphenyl)carbamoyl]-4-nitrobenzoic acid

InChI

InChI=1S/C16H12N2O6/c1-9(19)10-2-4-11(5-3-10)17-15(20)14-8-12(18(23)24)6-7-13(14)16(21)22/h2-8H,1H3,(H,17,20)(H,21,22)

InChI Key

LYCJCGWRLBOZBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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